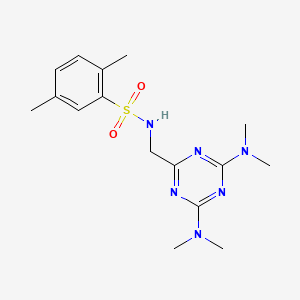
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H24N6O2S and its molecular weight is 364.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of this compound are currently under investigation. It has been used in trials studying the treatment of Asthma and Rhinitis, Allergic, Perennial .
Mode of Action
It has been suggested that it may involve interactions with cholesterol . The compound forms assemblies at a certain concentration, and these assemblies undergo morphological changes upon exposure to cholesterol .
Biochemical Pathways
It is known that the compound interacts with cholesterol, suggesting it may influence lipid metabolism or related pathways .
Result of Action
It has been suggested that the compound’s interaction with cholesterol may lead to changes in cell membrane composition or function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of cholesterol in the environment can affect the compound’s assembly and fluorescence
生物活性
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions at the molecular level, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The compound features a triazine ring substituted with dimethylamino groups and a sulfonamide moiety. Its molecular formula is C13H18N4O2S, with a molecular weight of approximately 306.38 g/mol. The presence of the triazine ring is significant as it is known to enhance biological activity through various mechanisms.
This compound exhibits biological activity primarily through:
- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. This mechanism is crucial in therapeutic applications where enzyme modulation is required.
- Receptor Interaction : It may also interact with various receptors in biological systems, leading to altered signaling pathways that can affect cell proliferation and apoptosis.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : Compounds were evaluated for their ability to induce apoptosis in human lung adenocarcinoma (A549) and malignant melanoma (WM115) cells. The results showed that these compounds could effectively reduce cell viability through caspase-dependent pathways .
Antimicrobial Activity
The sulfonamide group is known for its antimicrobial properties. Similar compounds have demonstrated efficacy against bacterial strains by inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
Case Studies and Research Findings
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the triazine intermediate through reactions involving 4,6-dichloro-1,3,5-triazine and dimethylamine. Subsequent reactions with sulfonamide derivatives yield the final product.
Industrial Production Methods
In industrial settings, continuous flow reactors are often employed to enhance yield and purity. Advanced purification techniques such as chromatography are utilized to isolate the compound effectively.
特性
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2S/c1-11-7-8-12(2)13(9-11)25(23,24)17-10-14-18-15(21(3)4)20-16(19-14)22(5)6/h7-9,17H,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRPGWDAMJCECA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














